molecular formula C11H9NO2S B13212732 2-Methyl-5-(4-nitrophenyl)thiophene

2-Methyl-5-(4-nitrophenyl)thiophene

Cat. No.: B13212732
M. Wt: 219.26 g/mol
InChI Key: VTPIAJAAEUQPNF-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry, material science, and organic synthesis. The presence of a nitrophenyl group at the 5-position and a methyl group at the 2-position of the thiophene ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(4-nitrophenyl)thiophene can be synthesized through various methods. One common approach involves the Suzuki coupling reaction. This method uses 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Methyl-5-(4-nitrophenyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4-nitrophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-methyl-5-(4-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO2S/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3

InChI Key

VTPIAJAAEUQPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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